Desmethyltiagabine
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Overview
Description
Desmethyltiagabine is a derivative of tiagabine, a well-known anticonvulsant medication. It is primarily investigated for its potential as a selective gamma-aminobutyric acid (GABA) uptake inhibitor, which can exhibit anticonvulsant effects. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications in treating epilepsy and other neurological disorders .
Preparation Methods
The synthesis of desmethyltiagabine involves several steps. One of the initial methods includes the formation of a secondary carbinol, which is unstable and readily converts to the corresponding ether dimer. An improved synthesis method involves the use of dithienyl ketone, although it is obtained in low yields and requires a tedious workup procedure. The improved synthesis designed by researchers includes the use of formic acid and isopropyl acetate in ethanol, followed by recrystallization .
Chemical Reactions Analysis
Desmethyltiagabine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
Desmethyltiagabine has several scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of GABA uptake.
Biology: Researchers investigate its effects on neuronal activity and its potential neuroprotective properties.
Medicine: It is explored for its potential use in treating epilepsy and other neurological disorders.
Mechanism of Action
Desmethyltiagabine exerts its effects by inhibiting the reuptake of gamma-aminobutyric acid (GABA) into presynaptic neurons. This action increases the extracellular concentration of GABA, leading to enhanced inhibitory neurotransmission. The molecular targets involved include the GABA uptake carrier proteins, which are responsible for the reuptake of GABA into neurons .
Comparison with Similar Compounds
Desmethyltiagabine is compared with other similar compounds such as tiagabine, vigabatrin, and gabapentin. Unlike tiagabine, this compound lacks a methyl group, which may influence its pharmacokinetic properties. Vigabatrin and gabapentin also target the GABAergic system but through different mechanisms. Vigabatrin inhibits GABA transaminase, while gabapentin modulates calcium channels .
Properties
CAS No. |
748741-38-0 |
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Molecular Formula |
C19H23NO2S2 |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
(3R)-1-[4-(3-methylthiophen-2-yl)-4-thiophen-2-ylbut-3-enyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C19H23NO2S2/c1-14-8-12-24-18(14)16(17-7-4-11-23-17)6-3-10-20-9-2-5-15(13-20)19(21)22/h4,6-8,11-12,15H,2-3,5,9-10,13H2,1H3,(H,21,22)/t15-/m1/s1 |
InChI Key |
VZSYFEZWPMQBNC-OAHLLOKOSA-N |
Isomeric SMILES |
CC1=C(SC=C1)C(=CCCN2CCC[C@H](C2)C(=O)O)C3=CC=CS3 |
Canonical SMILES |
CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=CC=CS3 |
Origin of Product |
United States |
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